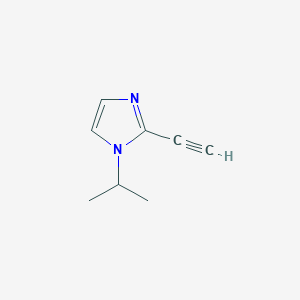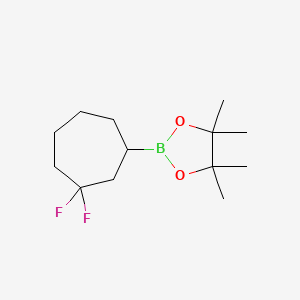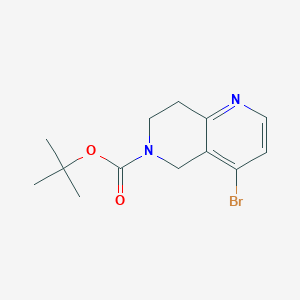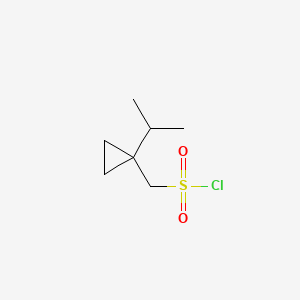
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with bromomethyl, difluoromethyl, and methoxy groups. The stereochemistry of the compound is defined by the (1s,3s) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary substituents. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis. These methods allow for better control over reaction conditions and can lead to more consistent product quality.
化学反応の分析
Types of Reactions
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted cyclobutane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学的研究の応用
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: It can be used as a probe to study biological processes involving cyclobutane derivatives.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the difluoromethyl and methoxy groups can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Rac-(1r,3r)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane: This compound has the same substituents but different stereochemistry.
Rac-(1s,3s)-3-(chloromethyl)-1-(difluoromethyl)-1-methoxycyclobutane: This compound has a chloromethyl group instead of a bromomethyl group.
Rac-(1s,3s)-3-(bromomethyl)-1-(trifluoromethyl)-1-methoxycyclobutane: This compound has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane is unique due to its specific combination of substituents and stereochemistry. The presence of both bromomethyl and difluoromethyl groups provides distinct reactivity patterns and potential applications that are not observed in similar compounds. Additionally, the (1s,3s) configuration imparts specific stereochemical properties that can influence the compound’s behavior in chemical and biological systems.
特性
分子式 |
C7H11BrF2O |
|---|---|
分子量 |
229.06 g/mol |
IUPAC名 |
3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane |
InChI |
InChI=1S/C7H11BrF2O/c1-11-7(6(9)10)2-5(3-7)4-8/h5-6H,2-4H2,1H3 |
InChIキー |
ZCCNGOWFHAUPFZ-UHFFFAOYSA-N |
正規SMILES |
COC1(CC(C1)CBr)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)










